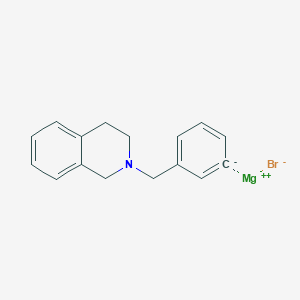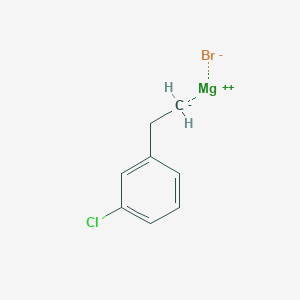
2-Methylbiphenyl-4-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbiphenyl-4-ylboronic acid: is an organic compound with the molecular formula C13H13BO2 and a molecular weight of 212.06 g/mol . It is a boronic acid derivative, which is widely used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a methyl substituent at the 2-position .
作用机制
Target of Action
2-Methylbiphenyl-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions , a type of chemical reaction where two carbon atoms are joined together. The primary targets of this compound are the carbon atoms in the molecules it reacts with .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, this compound acts as a nucleophile . A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. In this case, the boron atom in this compound forms a bond with a carbon atom in another molecule .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of complex organic compounds .
Pharmacokinetics
Like other organoboron compounds, it is likely to be absorbed and distributed throughout the body where it can participate in biochemical reactions .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, the temperature, and the pH . These factors can all influence the efficiency and selectivity of the reaction .
生化分析
Biochemical Properties
They are often used as synthetic intermediates in organic synthesis .
Cellular Effects
Molecular Mechanism
Boronic acids are known to interact with biomolecules, potentially leading to changes in gene expression
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylbiphenyl-4-ylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-methylbiphenyl using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in batch or continuous flow reactors, using optimized conditions to maximize yield and minimize by-products . The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound .
化学反应分析
Types of Reactions: 2-Methylbiphenyl-4-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
科学研究应用
2-Methylbiphenyl-4-ylboronic acid has a wide range of applications in scientific research, including:
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.
Biology:
Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
相似化合物的比较
Phenylboronic Acid: Lacks the biphenyl structure and methyl substituent.
4-Methylphenylboronic Acid: Similar structure but lacks the biphenyl moiety.
2-Biphenylboronic Acid: Similar structure but lacks the methyl substituent.
Uniqueness: 2-Methylbiphenyl-4-ylboronic acid is unique due to its specific structure, which combines a biphenyl moiety with a methyl substituent and a boronic acid group. This unique structure imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
属性
IUPAC Name |
(2-methyl-4-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIKVRYFBYWFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333927.png)





![2-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE](/img/structure/B6333957.png)




![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)

